molecular formula C₃₆H₈₀N₉O₁₅P₃ B1141278 5-(3-Azidopropyl)-UTP •4TEA CAS No. 1354419-13-8

5-(3-Azidopropyl)-UTP •4TEA

Cat. No.: B1141278
CAS No.: 1354419-13-8
M. Wt: 971.99
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Description

5-(3-Azidopropyl)-UTP •4TEA is a compound that belongs to the class of nucleoside analogs. It is a modified uridine triphosphate molecule where the uridine is substituted with a 3-azidopropyl group. This compound is primarily used in click chemistry due to the presence of the azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions. This makes it a valuable tool in various scientific research applications, including labeling and tracking DNA synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Azidopropyl)-UTP •4TEA typically involves the modification of uridine triphosphate. The process begins with the protection of the hydroxyl groups of uridine, followed by the introduction of the 3-azidopropyl group. This is achieved through a series of nucleophilic substitution reactions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3-Azidopropyl)-UTP •4TEA undergoes several types of chemical reactions, including:

    Copper-catalyzed azide-alkyne cycloaddition (CuAAC):

    Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is used in bioconjugation applications.

Common Reagents and Conditions

    CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.

    SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) and is performed under mild conditions, often in aqueous solutions.

Major Products Formed

    Triazoles: The primary products formed from CuAAC and SPAAC reactions are triazole derivatives, which are stable and can be used for further functionalization.

Scientific Research Applications

5-(3-Azidopropyl)-UTP •4TEA has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.

    Biology: Employed in labeling and tracking DNA synthesis, as well as in the study of nucleic acid interactions.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of targeted drug delivery.

    Industry: Applied in the production of functionalized materials and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(3-Azidopropyl)-UTP •4TEA involves its incorporation into nucleic acids during DNA synthesis. The azide group allows for subsequent click chemistry reactions, enabling the labeling and tracking of DNA. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The pathways involved are primarily related to DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Azidopropyl)uridine: Another nucleoside analog with similar click chemistry applications.

    3-Azidopropyltriethoxysilane: Used in the preparation of functionalized materials through click chemistry.

    Azidopropyl-functionalized GalNAc: Utilized in the synthesis of glycosylated compounds.

Uniqueness

5-(3-Azidopropyl)-UTP •4TEA is unique due to its triphosphate moiety, which allows for its incorporation into nucleic acids. This feature distinguishes it from other azidopropyl compounds that do not have this capability. Its ability to participate in click chemistry reactions while being part of nucleic acid structures makes it a valuable tool in both basic and applied research.

Properties

CAS No.

1354419-13-8

Molecular Formula

C₃₆H₈₀N₉O₁₅P₃

Molecular Weight

971.99

Synonyms

5-(3-Azidopropyl)-uridine 5’-(tetrahydrogen triphosphate) Compd. with N,N-diethylethanamine (1:4);  5-(3-Azidopropyl)-uridine 5’-Triphosphate •4TEA

Origin of Product

United States

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